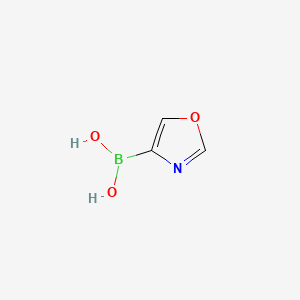
Oxazol-4-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazol-4-ylboronic acid: is an organoboron compound that contains both an oxazole ring and a boronic acid functional group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a colorless to light yellow solid with good solubility in polar solvents and exhibits good thermal stability.
准备方法
Synthetic Routes and Reaction Conditions:
Reaction of p-aminobenzoic acid with trimethylsilyl reagent: This method involves the reaction of p-aminobenzoic acid with a trimethylsilyl reagent, followed by oxidation using ferrous nitrate to obtain oxazol-4-ylboronic acid.
Palladium-mediated Suzuki-Miyaura coupling: This method involves the reaction of heteroaryl halides or aryl triflates with this compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the product is often purified through crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Oxazol-4-ylboronic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form various boronic esters or alcohols.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted oxazole derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Oxazol-4-ylboronic acid is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Catalysis: It serves as a catalyst or reaction intermediate in various organic reactions.
Biology:
DNA-Compatible Reactions: The compound is used in DNA-compatible cyanomethylation procedures, which do not significantly damage DNA.
Medicine:
Drug Development: Oxazole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their biological activities.
Industry:
Material Science: The compound is used in the synthesis of functional materials and polymers.
作用机制
The mechanism of action of oxazol-4-ylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The oxazole ring provides additional stability to the molecule, enhancing its reactivity and selectivity in various reactions.
相似化合物的比较
- Isoxazol-4-ylboronic acid
- 1,2-Oxazol-4-ylboronic acid
- Isoxazole-4-boronic acid
Comparison:
- Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the boronic acid group with the stability and versatility of the oxazole ring. This combination makes it particularly effective in Suzuki-Miyaura coupling reactions and other organic transformations .
- Similarities: Similar compounds like isthis compound and isoxazole-4-boronic acid share the boronic acid functional group and exhibit similar reactivity in organic synthesis .
属性
IUPAC Name |
1,3-oxazol-4-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














